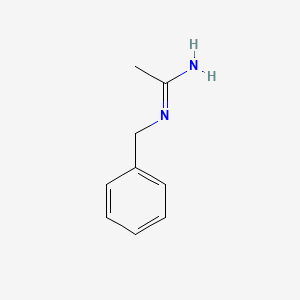

n-Benzylacetamidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

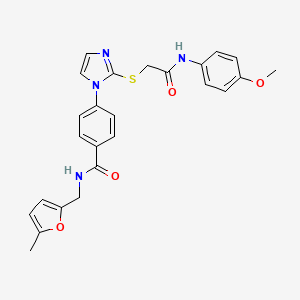

N-Benzylacetamidine is a potent inhibitor of inducible Nitric Oxide Synthases (iNOS) with over 1,000-fold selectivity compared to endothelial NOS (eNOS) . It is a crystalline solid with a molecular formula of C9H12N2 • HBr .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notationCC(NCC1=CC=CC=C1)=N.Br . The InChI code for the compound is InChI=1S/C9H12N2.BrH/c1-8(10)11-7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3,(H2,10,11);1H . Physical And Chemical Properties Analysis

This compound is a crystalline solid with a molecular formula of C9H12N2 • HBr and a formula weight of 229.1 . It is soluble in DMF (20 mg/ml), DMSO (15 mg/ml), Ethanol (25 mg/ml), and PBS (pH 7.2, 10 mg/ml) .Wissenschaftliche Forschungsanwendungen

Selective Inhibition in Nitric Oxide Synthase

N-Benzylacetamidine has been identified as a selective inhibitor of inducible nitric oxide synthase (iNOS) (Maccallini et al., 2009). This compound selectively inhibits iNOS over endothelial nitric oxide synthase (eNOS), demonstrating potential for targeted therapeutic applications.

Potential Role in Stroke Treatment

Studies have explored the use of this compound derivatives in the treatment of stroke. Specifically, N-(3-(aminomethyl)benzyl)acetamidine (1400W), a selective inhibitor of iNOS, showed significant reduction in ischemic lesion volume and attenuation of neurological dysfunction in rat models of transient focal cerebral ischemia (Parmentier et al., 1999).

Antagonism in Histamine Receptors

This compound derivatives have been shown to act as antagonists in cell-based models of human histamine H3 receptor activation. This suggests potential applications in the treatment of conditions modulated by histamine receptors (Apodaca et al., 2003).

Antimicrobial Agent Synthesis

This compound is used in the synthesis of various nitrogenous heterocycles with antimicrobial properties. These compounds have shown activity against strains of Gram bacteria and fungi (Ewies & Abdelsalaam, 2020).

Cancer Treatment Research

The role of this compound in cancer treatment has been investigated, particularly its effect on tumor growth. As a selective inhibitor of iNOS, it has demonstrated significant reduction in tumor weight in certain cancer models (Thomsen et al., 1997).

Cyclic Amidines Synthesis

This compound is involved in the synthesis of cyclic amidines, which have applications in various chemical and pharmaceutical contexts (Partridge & Smith, 1973).

Potent Inhibition in Enzymatic Studies

This compound has been identified as a potent, selective inhibitor in various enzymatic studies, including its role in inhibiting inducible nitric-oxide synthase both in vitro and in vivo (Garvey et al., 1997).

Reducing LUMO Energy Levels

This compound derivatives have been used to reduce the LUMO energy levels in certain polymers, indicating applications in material sciences (Deng et al., 2012).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N'-benzylethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGAZFIPLVKCJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B2913802.png)

![4-[2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carbonyl]morpholine-3-carbonitrile](/img/structure/B2913804.png)

![7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2913806.png)

![8-fluoro-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2913807.png)

![2-(methylthio)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2913810.png)

![3-nitro-4-{4-[3-(trifluoromethyl)benzoyl]piperazino}benzenecarbaldehyde O-methyloxime](/img/structure/B2913820.png)

![N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2913821.png)

![N-(2-ethoxybenzyl)-2-(2-oxo-3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetamide](/img/structure/B2913822.png)